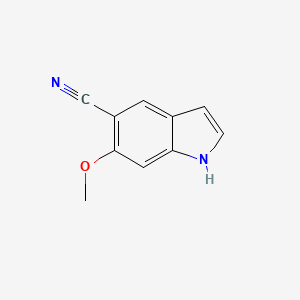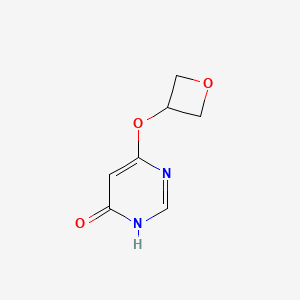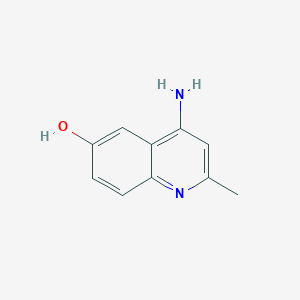
2-Hydroxy-7-methylquinolin-4(4aH)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-7-methylquinolin-4(4aH)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a hydroxyl group at the second position, a methyl group at the seventh position, and a ketone group at the fourth position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-methylquinolin-4(4aH)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzyl alcohol with acetoacetic ester in the presence of a catalyst can lead to the formation of the desired quinoline derivative. The reaction typically requires heating and may involve the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2-Hydroxy-7-methylquinolin-4(4aH)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 2-oxo-7-methylquinolin-4(4aH)-one or 2-carboxy-7-methylquinolin-4(4aH)-one.
Reduction: Formation of 2-hydroxy-7-methylquinolin-4(4aH)-ol.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
2-Hydroxy-7-methylquinolin-4(4aH)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Hydroxy-7-methylquinolin-4(4aH)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with their metabolic processes. The compound may also interact with enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Hydroxyquinoline: Lacks the methyl group at the seventh position.
7-Methylquinoline: Lacks the hydroxyl group at the second position.
4-Hydroxyquinoline: Lacks the methyl group at the seventh position and has the hydroxyl group at the fourth position.
Uniqueness
2-Hydroxy-7-methylquinolin-4(4aH)-one is unique due to the presence of both the hydroxyl group at the second position and the methyl group at the seventh position, which may contribute to its distinct chemical and biological properties.
特性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
4-hydroxy-7-methyl-4aH-quinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-7-8(4-6)11-10(13)5-9(7)12/h2-5,7,12H,1H3 |
InChIキー |
GNOUFDCOVZBFMR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC(=O)C=C(C2C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluoro-2,4-Dihydro-Indeno[1,2-C]Pyrazole](/img/structure/B11913341.png)



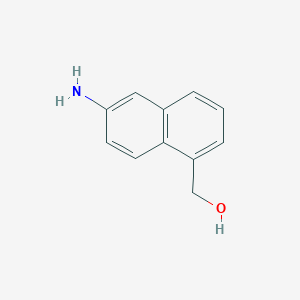



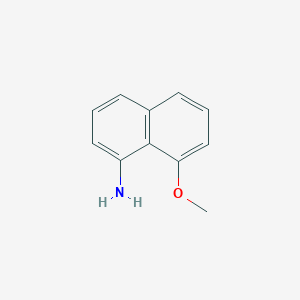
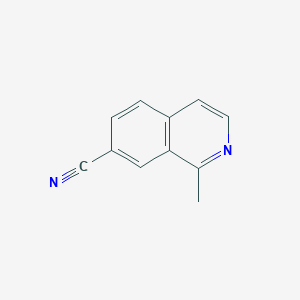
![7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B11913411.png)
